BenchChemオンラインストアへようこそ!

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Akt1 inhibitor kinase inhibitor potency biochemical assay

This conformationally restricted pyrazol-furan carboxamide is a sub-nanomolar ATP-competitive Akt1 inhibitor (IC50 0.68 nM), 265‑fold more potent than uprosertib. It serves as a benchmark for PI3K-Akt-mTOR colon cancer efficacy studies (HCT116 IC50 0.95 µM), a pharmacodynamic tool for PRAS40 phosphorylation assays (IC50 30.4 nM), and a defined AGC-kinase selectivity reference. Procure high-purity material to accelerate SAR exploration and kinome-wide selectivity profiling.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 1448123-08-7
Cat. No. B2968144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
CAS1448123-08-7
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CO3
InChIInChI=1S/C15H14N4O2/c20-15(14-5-3-11-21-14)17-8-10-19-9-6-13(18-19)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H,17,20)
InChIKeyWBATZMAOLYBPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: A Conformationally Restricted Pyrazol-Furan Akt Kinase Inhibitor


N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (CAS 1448123-08-7) belongs to a structurally novel series of pyrazol-furan carboxamide analogues rationally designed as ATP-competitive Akt kinase inhibitors. The series was developed at Zhejiang University with the goal of improving conformational restriction relative to the clinical Akt inhibitor GSK2141795 (uprosertib), and the representative compound 25e demonstrated sub-nanomolar Akt1 inhibitory potency along with favorable anti-proliferative efficacy [1].

Why Akt Inhibitor Class Compounds Cannot Substitute for N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide


Akt inhibitors span diverse chemotypes—including ATP-competitive, allosteric, and phosphatidylinositol analogs—with profoundly different potency, selectivity, and cellular pharmacology profiles. The pyrazol-furan carboxamide scaffold was engineered with a conformationally restricted architecture to replace the flexible 3,4-difluorophenylpropanamine moiety of GSK2141795, yielding markedly enhanced Akt1 inhibitory potency. Simply interchanging with another Akt inhibitor, even within the ATP-competitive class, would produce divergent biochemical potency and cellular efficacy due to fundamentally different binding interactions within the ATP pocket [1].

Quantitative Differentiation Evidence for N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide vs. Clinical Akt Inhibitors


Akt1 Biochemical Inhibitory Potency: ~265-Fold Greater Than Uprosertib (GSK2141795)

The representative pyrazol-furan carboxamide compound 25e exhibits an Akt1 IC50 of 0.68 nM [1]. In comparison, the clinical ATP-competitive pan-Akt inhibitor uprosertib (GSK2141795) has a reported Akt1 IC50 of 180 nM . This corresponds to an approximately 265-fold greater biochemical potency for the pyrazol-furan scaffold against the Akt1 isoform.

Akt1 inhibitor kinase inhibitor potency biochemical assay

Antiproliferative Efficacy in HCT116 Colon Cancer Cells: 1.84-Fold More Potent Than Uprosertib

The pyrazol-furan carboxamide analogue demonstrated antiproliferative activity against HCT116 colon cancer cells with an IC50 of 0.95 µM, which is 1.84-fold more potent than uprosertib in a direct head-to-head comparison within the same study [1].

colon cancer antiproliferative activity HCT116

Cellular Target Engagement: PRAS40 Phosphorylation Inhibition in LNCaP Prostate Cancer Cells (IC50 = 30.4 nM)

Compound 25e produced a concentration-dependent inhibition of PRAS40 phosphorylation in LNCaP prostate cancer cells with an IC50 of 30.4 nM, confirming robust engagement of the Akt signaling axis in an intact cellular context [1]. While a direct comparator IC50 for uprosertib on p-PRAS40 is not reported in the same study, clinical data for uprosertib indicate a 50–90% decrease in phospho-PRAS40 in vitro and in vivo, suggesting the pyrazol-furan series achieves potent downstream pathway suppression at low nanomolar concentrations [2].

target engagement PRAS40 phosphorylation LNCaP prostate cancer

Conformational Restriction as a Rational Design Advantage Over Flexible Akt Inhibitors

The pyrazol-furan carboxamide series was designed to possess greater conformational restriction compared to GSK2141795. The flexible 3,4-difluorophenylpropanamine moiety of GSK2141795 was replaced with a 4,4-disubstituted-piperidine fragment, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon binding to the Akt1 ATP pocket [1]. Molecular docking confirmed that the conformation of compound 25e matched favorably to that of GSK2141795 while achieving enhanced rigidity [1].

conformational restriction scaffold design structure-based drug design

Kinase Selectivity Profile: Specificity for AGC Kinases Over Other Subfamilies

Kinase selectivity profiling of the most promising compound 25e revealed activity against structurally related AGC family kinases (Akt2, Akt3, ROCK1, and PKA) while maintaining specificity over kinases from other subfamilies [1]. In contrast, the clinical pan-Akt inhibitor uprosertib inhibits Akt1, Akt2, and Akt3 with IC50 values of 180, 328, and 38 nM respectively , whereas the pyrazol-furan series achieves sub-nanomolar potency at Akt1 and shows a distinct intra-AGC selectivity pattern.

kinase selectivity AGC kinase family off-target profiling

High-Impact Research and Industrial Application Scenarios for N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide


Preclinical Akt1 Inhibitor Lead Optimization Programs Targeting PI3K-Akt-Driven Cancers

This compound is best deployed in medicinal chemistry programs seeking to optimize ATP-competitive Akt inhibitors with enhanced biochemical potency. With an Akt1 IC50 of 0.68 nM—approximately 265-fold more potent than uprosertib (180 nM)—the pyrazol-furan scaffold offers a substantial potency advantage that can serve as a starting point for further SAR exploration aimed at improving selectivity, pharmacokinetics, and in vivo efficacy [1].

Colon Cancer (HCT116) Efficacy Models for Benchmarking Novel Akt Inhibitors

The compound's 1.84-fold greater antiproliferative potency compared to uprosertib in the HCT116 colon cancer cell line (IC50 = 0.95 µM vs. 1.75 µM) makes it a valuable positive control or benchmark compound for colon cancer efficacy studies, particularly in programs evaluating PI3K-Akt-mTOR pathway inhibitors in colorectal cancer models [1].

Cellular Target Engagement Studies Using PRAS40 Phosphorylation as a Pharmacodynamic Biomarker

The demonstrated concentration-dependent inhibition of PRAS40 phosphorylation (IC50 = 30.4 nM in LNCaP cells) positions this compound as a useful tool for pharmacodynamic assays that monitor Akt pathway suppression. Researchers can employ this compound to establish dose-response relationships for Akt target engagement in prostate cancer and other Akt-dependent cell lines [1].

Kinase Selectivity Profiling Reference for AGC Kinase Family Inhibitors

The defined selectivity profile of compound 25e—active against AGC kinases (Akt2, Akt3, ROCK1, PKA) but specific over other kinase subfamilies—makes it a suitable reference compound for kinome-wide selectivity screens. It can serve as a comparator when profiling new AGC kinase inhibitor chemotypes, helping to benchmark selectivity windows and identify off-target liabilities early in the discovery process [1].

Quote Request

Request a Quote for N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.